molecular formula C13H15N3O3S B2522785 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide CAS No. 2034293-00-8

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide

Cat. No.: B2522785
CAS No.: 2034293-00-8
M. Wt: 293.34
InChI Key: SPEXNKGJQHJPTR-UHFFFAOYSA-N
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Description

Research Applications and Value N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates three distinct heterocyclic systems—a 1,2,4-oxadiazole, a thiane (tetrahydrothiopyran), and a furan—making it a valuable scaffold for probing structure-activity relationships (SAR). Compounds featuring the 1,2,4-oxadiazole ring have been extensively investigated as kinase inhibitors, such as potent PI3Kγ inhibitors for inflammatory diseases , and as novel antifungal agents for crop protection . The structural motif of a carboxamide linkage to a heteroaromatic system is a common feature in bioactive molecules, exemplified by its presence in compounds evaluated as VEGFR-2 inhibitors with promising antiproliferative activity . Mechanism of Action Insights While the specific molecular target of this compound is an area of active investigation, its potential mechanisms can be inferred from closely related analogs. The 1,2,4-oxadiazole moiety is a well-known pharmacophore that can confer potent inhibitory activity against various enzymatic targets. Research on similar molecules indicates that this heterocycle can serve as a key binding element, facilitating interactions with enzyme active sites . Furthermore, furan-carboxamide derivatives have demonstrated a capacity to act as enzyme inhibitors by competing with ATP or substrates at binding pockets, as seen in studies of VEGFR-2 inhibitors . The thiane ring contributes steric bulk and potential sulfur-based interactions, which can influence the molecule's overall conformation, pharmacokinetic properties, and binding affinity. Handling and Usage This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The stability and solubility of the compound should be determined by the researcher in the context of their specific experimental systems.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-13(10-1-4-18-8-10)14-7-11-15-12(16-19-11)9-2-5-20-6-3-9/h1,4,8-9H,2-3,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEXNKGJQHJPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves the following steps:

    Formation of the Thian Ring: The thian ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

    Coupling of the Rings: The thian and oxadiazole rings are then coupled with the furan ring through a series of condensation reactions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thian, oxadiazole, and furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation Products: Furan-3-carboxylic acid derivatives.

    Reduction Products: Amines and other reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It can interfere with key biochemical pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Oxadiazole-Based Derivatives

Compounds sharing the 1,2,4-oxadiazole core but differing in substituents include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-{[3-(Thian-4-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Furan-3-Carboxamide (Target) C₁₃H₁₅N₃O₃S 293.34 Thian-4-yl, furan-3-carboxamide -
N-{[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Furan-3-Carboxamide C₁₂H₁₁N₃O₃S 277.29 Thiophen-2-yl, furan-3-carboxamide
N-{[3-(Aminomethyl)-1,2,4-Oxadiazol-5-yl]Methyl}Thiophene-2-Carboxamide HCl C₁₀H₁₂N₄O₂S·HCl 296.75 Aminomethyl, thiophene-2-carboxamide
2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-N-[2-[(4-Nitrophenyl)Amino]Ethyl]-Benzamide C₁₉H₁₈N₆O₄S 426.45 3-Methyl-oxadiazole, benzamide, nitro

Key Observations :

  • Bioisosteric Replacements : Replacing thian-4-yl with thiophen-2-yl (as in ) reduces molecular weight by ~16 g/mol and increases aromaticity, which may enhance binding to hydrophobic enzyme pockets.
Thiadiazole and Thiazole Derivatives

Compounds with related sulfur-containing heterocycles (e.g., 1,3,4-thiadiazole, thiazole) exhibit diverse bioactivities:

Compound Name Activity/Application Key Structural Features Source
N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Carboxamides Antimicrobial, Antitumor 1,3,4-Thiadiazole, trichloroethyl
N-[2-(Ethylamino)-1-Methyl-2-Oxoethyl]-4-Methyl-2-(3-Thienyl)-5-Thiazolecarboxamide Antiviral, Cancer Thiazole, thienyl, ethylamino

Comparison :

  • Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole in the target compound offers greater oxidative stability than 1,3,4-thiadiazole derivatives, which may degrade more readily in vivo .
  • Thiazole vs. Oxadiazole : Thiazole-containing analogs (e.g., ) often exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom but may suffer from faster metabolic clearance .

Pharmacological Activity Trends

While direct activity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:

Compound Class Reported Activities Mechanism/Notes Source
Oxadiazole-Benzamide Hybrids Anticancer, Antiviral Inhibition of kinases or viral proteases
Thiadiazole-Carboxamides Antimicrobial, Antitumor Disruption of bacterial cell membranes
Thiazole Derivatives Antiplatelet, Antithrombotic Modulation of GPIIb/IIIa receptors

Target Compound Hypotheses :

  • The furan-3-carboxamide moiety may confer selectivity toward enzymes with polar active sites (e.g., bacterial DNA gyrase) .
Physicochemical Properties
Property Target Compound N-{[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Furan-3-Carboxamide
Molecular Weight 293.34 g/mol 277.29 g/mol
Calculated logP ~2.1 (estimated) ~1.8
Hydrogen Bond Donors 2 (amide NH, oxadiazole N) 2

Biological Activity

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a compound that exhibits significant biological activity due to its unique structural features. This article provides an overview of its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its anticancer properties and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under oxidative conditions.
  • Attachment of the Thian Group : The thian group is introduced through nucleophilic substitution involving a thian precursor.
  • Formation of the Furan Carboxamide : The final step involves coupling the oxadiazole-thian intermediate with furan-3-carboxylic acid under amide bond-forming conditions.

These synthetic routes have been optimized to enhance yield and purity, potentially employing advanced techniques such as continuous flow reactors.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole ring plays a crucial role in modulating enzyme or receptor activity, while the thian group may enhance binding affinity. The furan ring contributes to the compound's stability and reactivity, making it an effective candidate for therapeutic applications.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to oxadiazoles, including this compound. Here are some key findings:

  • Cell Line Studies : Compounds with similar structures have shown potent inhibitory effects against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, significantly lower than standard treatments like staurosporine (IC50 = 4.18 µM) .
CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.65
Compound CSK-MEL-20.75

Mechanistic Insights

The mechanism underlying the anticancer activity often involves the inhibition of specific enzymes associated with tumor progression. For example, compounds containing oxadiazole moieties have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer metabolism and progression .

Case Studies

  • In Vitro Studies : A study evaluated several oxadiazole derivatives against a panel of cancer cell lines, revealing that certain compounds exhibited high cytotoxicity with IC50 values in the micromolar range. Notably, derivatives showed selectivity towards specific cancer types, indicating potential for targeted therapies .
  • Molecular Docking Studies : Computational studies have suggested that this compound has favorable binding interactions with key enzymes involved in cancer progression, further supporting its potential as a therapeutic agent .

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